molecular formula C8H7Cl2F B14048052 1,3-Dichloro-4-ethyl-2-fluorobenzene

1,3-Dichloro-4-ethyl-2-fluorobenzene

Cat. No.: B14048052
M. Wt: 193.04 g/mol
InChI Key: OYYJDRZKKDENFW-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Compounds with reduced halogen content or other functional groups.

Scientific Research Applications

1,3-Dichloro-4-ethyl-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-4-ethyl-2-fluorobenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and stability of the compound in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.

    1,3-Dichloro-2-ethylbenzene: Similar structure but lacks the fluorine atom.

    1,3-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.

Uniqueness

1,3-Dichloro-4-ethyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1,3-dichloro-4-ethyl-2-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3

InChI Key

OYYJDRZKKDENFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)F)Cl

Origin of Product

United States

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